molecular formula C17H13ClN2OS B11349359 2-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

2-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11349359
M. Wt: 328.8 g/mol
InChI Key: ZZDWBNRUDALLSX-UHFFFAOYSA-N
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Description

2-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of 2-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the reaction of 2-phenyl-1,3-thiazole-4-carbaldehyde with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its anti-inflammatory and anticancer properties, it is being investigated for potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of microbial enzymes, leading to the death of the microorganism. In cancer cells, it may interfere with cell division and induce apoptosis (programmed cell death) .

Comparison with Similar Compounds

2-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can be compared with other thiazole derivatives such as:

These compounds share similar structural features but differ in their specific biological activities and therapeutic applications

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

2-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C17H13ClN2OS/c18-15-9-5-4-8-14(15)16(21)19-10-13-11-22-17(20-13)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,21)

InChI Key

ZZDWBNRUDALLSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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